(2-Methylpiperidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(2-Methylpiperidin-1-yl)(pyrazin-2-yl)methanone: is a chemical compound with the molecular formula C11H15N3O It is characterized by the presence of a piperidine ring substituted with a methyl group and a pyrazine ring connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpiperidin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of 2-chloropyrazine with 2-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems to handle large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpiperidin-1-yl)(pyrazin-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-Methylpiperidin-1-yl)(pyrazin-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Methylpiperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylpiperidin-1-yl)(pyridin-2-yl)methanone
- (2-Methylpiperidin-1-yl)(quinolin-2-yl)methanone
- (2-Methylpiperidin-1-yl)(benzimidazol-2-yl)methanone
Uniqueness
(2-Methylpiperidin-1-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of a piperidine ring and a pyrazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
(2-methylpiperidin-1-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C11H15N3O/c1-9-4-2-3-7-14(9)11(15)10-8-12-5-6-13-10/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
MICBEIYHPVLFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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